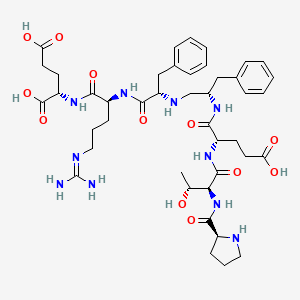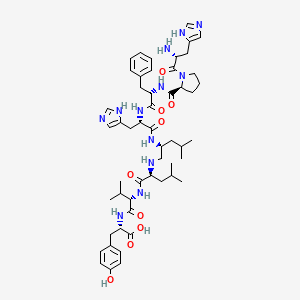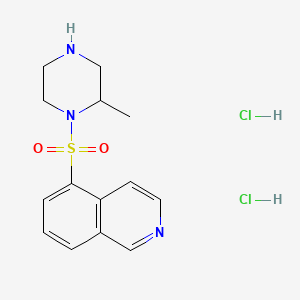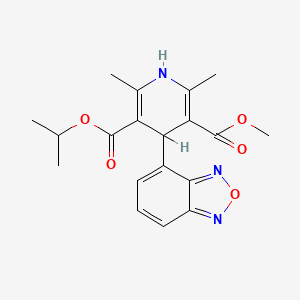
Isradipine
Overview
Description
Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used for the treatment of hypertension (high blood pressure) and is known for its ability to relax blood vessels, making it easier for the heart to pump blood. This compound was patented in 1978 and approved for medical use in 1989 .
Mechanism of Action
Target of Action
Isradipine is a dihydropyridine calcium channel blocker . It primarily targets the L-type calcium channels located in cardiac and arterial smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is a key factor in muscle contraction .
Mode of Action
This compound binds to the L-type calcium channels with high affinity and specificity, inhibiting the influx of calcium ions . When calcium ions enter the cell through these channels, they bind to a protein called calmodulin. The calcium-bound calmodulin then activates myosin light chain kinase (MLCK), a key enzyme in muscle contraction . By inhibiting the initial influx of calcium, this compound decreases the contractile activity of arterial smooth muscle cells .
Biochemical Pathways
The inhibition of calcium influx by this compound affects several biochemical pathways. One of the major pathways involves the activation of myosin light chain kinase (MLCK) by calcium-bound calmodulin . MLCK plays a crucial role in muscle contraction. When activated, it catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . Inhibition of calcium influx thus results in decreased muscle contractility .
Pharmacokinetics
This compound exhibits a bioavailability of 15-24% . It undergoes extensive first-pass metabolism in the liver via the cytochrome P450 isoenzyme CYP3A4 . The drug is primarily excreted in the urine (60-65%) as metabolites, with the remainder being excreted in the feces (25-30%) . The elimination half-life of this compound is approximately 8 hours .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain drugs can interact with this compound and affect its action. Antipsychotic agents can enhance the hypotensive effect of this compound . Also, the antibiotic Rifampin can lower plasma concentrations of this compound to below detectable limits, potentially reducing its effectiveness . Therefore, it’s important to consider these factors when prescribing this compound.
Biochemical Analysis
Biochemical Properties
Isradipine plays a crucial role in biochemical reactions by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition decreases arterial smooth muscle contractility and subsequent vasoconstriction . The compound interacts with enzymes such as myosin light chain kinase (MLCK) by preventing the activation of calmodulin-bound calcium, which is essential for muscle contraction . Additionally, this compound’s interaction with ryanodine receptors in the sarcoplasmic reticulum amplifies the signal for calcium-induced calcium release .
Cellular Effects
This compound affects various types of cells and cellular processes. In arterial smooth muscle cells, it reduces contractile activity, leading to vasodilation and decreased blood pressure . The compound influences cell signaling pathways by inhibiting calcium entry, which is vital for the activation of MLCK and subsequent muscle contraction . This compound also impacts gene expression by modulating calcium-dependent transcription factors, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to L-type calcium channels with high affinity and specificity . This binding inhibits calcium flux into cardiac and smooth muscle cells, reducing contractility and vasoconstriction . The compound also prevents the activation of MLCK by inhibiting the binding of calcium-bound calmodulin, which is a key step in muscle contraction . Additionally, this compound’s inhibition of calcium entry affects gene expression by modulating calcium-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits a biphasic elimination with an early half-life of 1.5 to 2 hours and a terminal half-life of about 8 hours . Studies have shown that this compound remains stable and effective in reducing blood pressure over extended periods . Long-term effects on cellular function include sustained vasodilation and reduced arterial smooth muscle contractility .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, doses of over 2000 mg/kg were tolerated without effects on survival, while significant lethality was observed in mice given oral doses of over 200 mg/kg and rabbits given about 50 mg/kg . In a rat model of embolic stroke, this compound showed cytoprotective efficacy at doses of 2.5 mg/kg subcutaneously . High doses may lead to toxic or adverse effects, including severe hypotension and cardiovascular complications .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage, resulting in six identified inactive metabolites . The compound is excreted mainly through urine (60%-65%) and feces (25%-30%) .
Transport and Distribution
This compound is transported and distributed within cells and tissues by binding to plasma proteins, with a protein binding rate of 95% . The compound exhibits a volume of distribution of 3 L/kg . It is selectively distributed to arterial smooth muscle cells due to the alternative splicing of the alpha-1 subunit of the calcium channel .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytosol and the sarcoplasmic reticulum of smooth muscle cells . The compound’s activity is influenced by its localization, as it inhibits calcium entry through L-type calcium channels located in these compartments . This localization is crucial for its function in reducing muscle contractility and vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isradipine can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3,5-pyridinedicarboxylic acid with isopropylamine and subsequent cyclization to form the dihydropyridine ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure homogenization and anti-solvent microprecipitation techniques. These methods help in achieving a superior dissolution profile and enhanced bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Isradipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the benzoxadiazolyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzoxadiazolyl derivatives.
Scientific Research Applications
Isradipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its role in cellular signaling pathways.
Industry: Utilized in the formulation of pharmaceutical products, particularly in the development of sustained-release tablets and inclusion complexes to enhance its solubility and stability .
Comparison with Similar Compounds
Amlodipine: Used for treating hypertension and angina.
Nifedipine: Used for treating vasospastic angina and hypertension.
Felodipine: Another dihydropyridine calcium channel blocker used for hypertension
Isradipine’s unique properties and its wide range of applications make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIYCCIJYRONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023179 | |
| Record name | Isradipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isradipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L | |
| Record name | Isradipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isradipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells. | |
| Record name | Isradipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75695-93-1 | |
| Record name | Isradipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75695-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isradipine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isradipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isradipine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isradipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISRADIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isradipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 °C, 168 - 170 °C | |
| Record name | Isradipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isradipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)
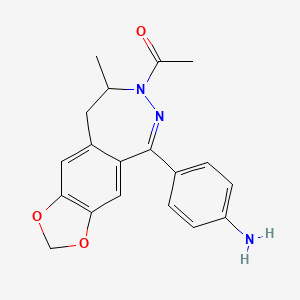
![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)
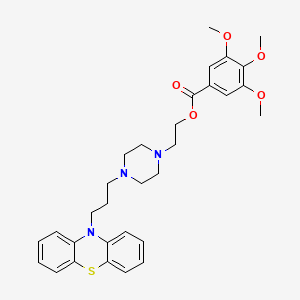
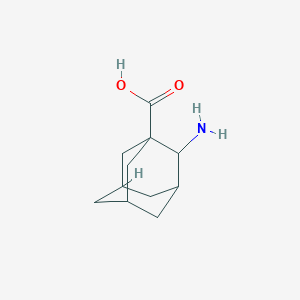
![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
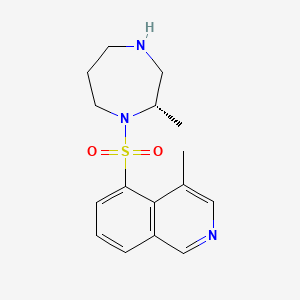
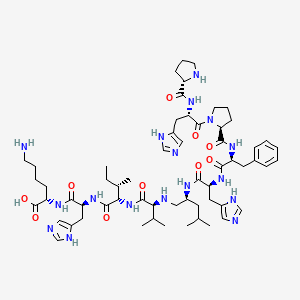
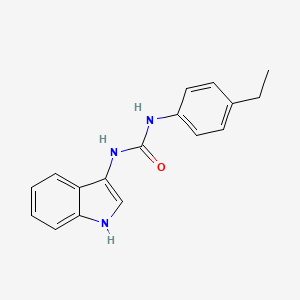
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)
